Respiratory Depression Profile: Fluroxene Produces Significantly Less Hypercapnia Than Halothane at Equipotent Anesthetic Depths
In a direct head-to-head comparison in healthy human subjects, fluroxene caused significantly less respiratory depression than halothane as measured by arterial carbon dioxide tension (PaCO2) during spontaneous ventilation. At each of the three anesthetic levels studied (1.0, 1.5, and 2.0 MAC), mean PaCO2 values for halothane were consistently higher (P < 0.05) than those for fluroxene [1]. Both agents, however, were more potent respiratory depressants than cyclopropane at equipotent concentrations [1].
| Evidence Dimension | Degree of respiratory depression (PaCO2 elevation) |
|---|---|
| Target Compound Data | PaCO2 values at 1.0, 1.5, and 2.0 MAC (specific numeric values not extracted from abstract; statistically significant difference P<0.05 at each level) |
| Comparator Or Baseline | Halothane at identical 1.0, 1.5, and 2.0 MAC multiples; also compared to cyclopropane |
| Quantified Difference | Mean PaCO2 for halothane > fluroxene (P<0.05) at each MAC level. Both halothane and fluroxene produced greater respiratory depression than cyclopropane. |
| Conditions | Human subjects; spontaneous ventilation; measurements at 1.0, 1.5, and 2.0 MAC multiples for each agent. |
Why This Matters
For researchers modeling anesthetic effects on respiratory drive, selecting fluroxene over halothane may mitigate the confounding variable of profound hypercapnia, allowing cleaner separation of agent-specific effects.
- [1] E. S. Munson et al., 'The Effects of Halothane, Fluroxene and Cyclopropane on Ventilation: A Comparative Study in Man', Anesthesiology, 27, 716–728 (1966). View Source
